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molecular formula C14H18O5 B8273574 Dimethyl 5-butoxyisophthalate

Dimethyl 5-butoxyisophthalate

Cat. No. B8273574
M. Wt: 266.29 g/mol
InChI Key: XZXKGSCMQKHARC-UHFFFAOYSA-N
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Patent
US09439433B2

Procedure details

To a solution of dimethyl 5-butoxyisophthalate (0.51 g, 1.90 mmol) in THF (16 mL) was slowly added LiAlH4 (0.40 g, 10.5 mmol). The reaction mixture was stirred for 8 h. The reaction was quenched by the addition of 2N aq. HCl (5 mL). The mixture was extracted with Et2O (2×25 mL) and EtOAc (2×25 mL), the organics layers combined, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the desired product (0.24 g) as an oil, which was used without further purification.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([C:16](OC)=[O:17])[CH:9]=[C:10]([CH:15]=1)[C:11](OC)=[O:12])[CH2:2][CH2:3][CH3:4].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([O:5][C:6]1[CH:15]=[C:10]([CH2:11][OH:12])[CH:9]=[C:8]([CH2:16][OH:17])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
C(CCC)OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 2N aq. HCl (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (2×25 mL) and EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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